

# Nonaethylene Glycol Monomethyl Ether: Application Notes and Protocols for Pharmaceutical Preparations

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## Compound of Interest

Compound Name: *Nonaethylene Glycol Monomethyl Ether*

Cat. No.: *B1676801*

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## Introduction

**Nonaethylene Glycol Monomethyl Ether** (NEGmME) is a high-purity polyethylene glycol (PEG) derivative that holds significant promise as an excipient in pharmaceutical formulations. [1][2] Its chemical structure, consisting of a chain of nine ethylene glycol units with a terminal methyl ether group, imparts unique physicochemical properties that make it a versatile tool in addressing formulation challenges, particularly the poor aqueous solubility of many active pharmaceutical ingredients (APIs). [2][3] Like other members of the PEG family, NEGmME is recognized for its biocompatibility and low toxicity, making it suitable for various drug delivery applications. [4]

The primary application of NEGmME in pharmaceuticals is as a solubilizing agent and a co-solvent to enhance the bioavailability of hydrophobic drugs. [1][4] Its amphiphilic nature, with both hydrophilic ethylene glycol repeats and a lipophilic methyl ether terminus, allows it to increase the solubility of non-polar compounds in aqueous environments. [3] Furthermore, its utility extends to the formation of advanced drug delivery systems such as nanoparticles and micelles, and it plays a role in PEGylation to improve the pharmacokinetic profiles of therapeutic molecules. [3][5]

This document provides detailed application notes and experimental protocols for the utilization of **Nonaethylene Glycol Monomethyl Ether** in pharmaceutical preparations.

## Physicochemical Properties

A summary of the key physicochemical properties of **Nonaethylene Glycol Monomethyl Ether** is presented in the table below.

Property	Value	Reference
Synonyms	mPEG9-Alcohol, 2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol	<a href="#">[1]</a>
CAS Number	6048-68-6	<a href="#">[1]</a>
Molecular Formula	C <sub>19</sub> H <sub>40</sub> O <sub>10</sub>	<a href="#">[1]</a>
Molecular Weight	428.52 g/mol	<a href="#">[1]</a>
Appearance	Colorless to light yellow, clear liquid	<a href="#">[1]</a>
Melting Point	14 °C	<a href="#">[1]</a>
Density	~1.1 g/cm <sup>3</sup>	<a href="#">[1]</a>
Purity (by GC)	≥ 93%	<a href="#">[1]</a>

# Applications in Pharmaceutical Formulations

## Solubility Enhancement of Poorly Soluble Drugs

**Nonanethylene Glycol Monomethyl Ether** is an effective co-solvent for increasing the aqueous solubility of hydrophobic APIs. By reducing the interfacial tension between the drug and the aqueous medium, it facilitates the dissolution of non-polar molecules.

## Experimental Protocols

## Protocol 1: Determination of Equilibrium Solubility of a Hydrophobic Drug

Objective: To quantify the increase in aqueous solubility of a hydrophobic drug in the presence of **Nonaethylene Glycol Monomethyl Ether**.

### Materials:

- Hydrophobic Active Pharmaceutical Ingredient (API)
- **Nonaethylene Glycol Monomethyl Ether (NEGmME)**
- Phosphate Buffered Saline (PBS), pH 7.4
- Purified water
- Centrifuge
- Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

### Procedure:

- Prepare a series of aqueous solutions containing varying concentrations of NEGmME (e.g., 0%, 5%, 10%, 20%, 50% v/v) in PBS.
- Add an excess amount of the hydrophobic API to each solution.
- Seal the containers and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
- Centrifuge the samples at high speed to pellet the undissolved API.
- Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
- Quantify the concentration of the dissolved API in each sample using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
- Plot the solubility of the API as a function of the NEGmME concentration.

**Illustrative Data Presentation:**

The following table provides a representative example of how to present the solubility enhancement data. Note: This is illustrative data and not experimental results for a specific drug.

NEGmME Concentration (% v/v)	Solubility of Model Drug ( $\mu$ g/mL)	Fold Increase in Solubility
0	0.5	1
5	12.5	25
10	45.2	90.4
20	150.8	301.6
50	850.1	1700.2

## Protocol 2: Formulation of Drug-Loaded Nanoparticles by Nanoprecipitation

Objective: To prepare drug-loaded polymeric nanoparticles using NEGmME as a component of a block copolymer for improved drug delivery. This protocol is adapted from methodologies for similar PEG-based systems.[\[5\]](#)

**Materials:**

- Amphiphilic block copolymer (e.g., a copolymer containing a NEGmME block)
- Hydrophobic drug
- Organic solvent (e.g., acetone, tetrahydrofuran)
- Purified water
- Magnetic stirrer
- Dialysis membrane

**Procedure:**

- Dissolve the amphiphilic block copolymer and the hydrophobic drug in a suitable organic solvent.
- Under vigorous stirring, add this organic solution dropwise to a larger volume of purified water. This will induce the self-assembly of the copolymer into nanoparticles, encapsulating the drug.
- Continue stirring for several hours to allow for the evaporation of the organic solvent.
- Purify the nanoparticle suspension by dialysis against purified water for 24-48 hours to remove any remaining organic solvent and unencapsulated drug.
- Characterize the nanoparticles for particle size, polydispersity index (PDI), and drug loading.

**Illustrative Data Presentation:**

Formulation Parameter	Value
Polymer Concentration	10 mg/mL
Drug:Polymer Ratio	1:10 (w/w)
Particle Size (DLS)	150 ± 10 nm
Polydispersity Index (PDI)	< 0.2
Drug Loading Capacity (%)	8.5%
Encapsulation Efficiency (%)	85%

## Protocol 3: In Vitro Drug Release Study

Objective: To evaluate the release profile of a drug from a NEGmME-based formulation.

**Materials:**

- Drug-loaded formulation (e.g., nanoparticles, hydrogel)

- Release medium (e.g., PBS, pH 7.4)
- Dialysis membrane with an appropriate molecular weight cut-off
- Shaking incubator or water bath
- Analytical instrument for drug quantification (HPLC or spectrophotometer)

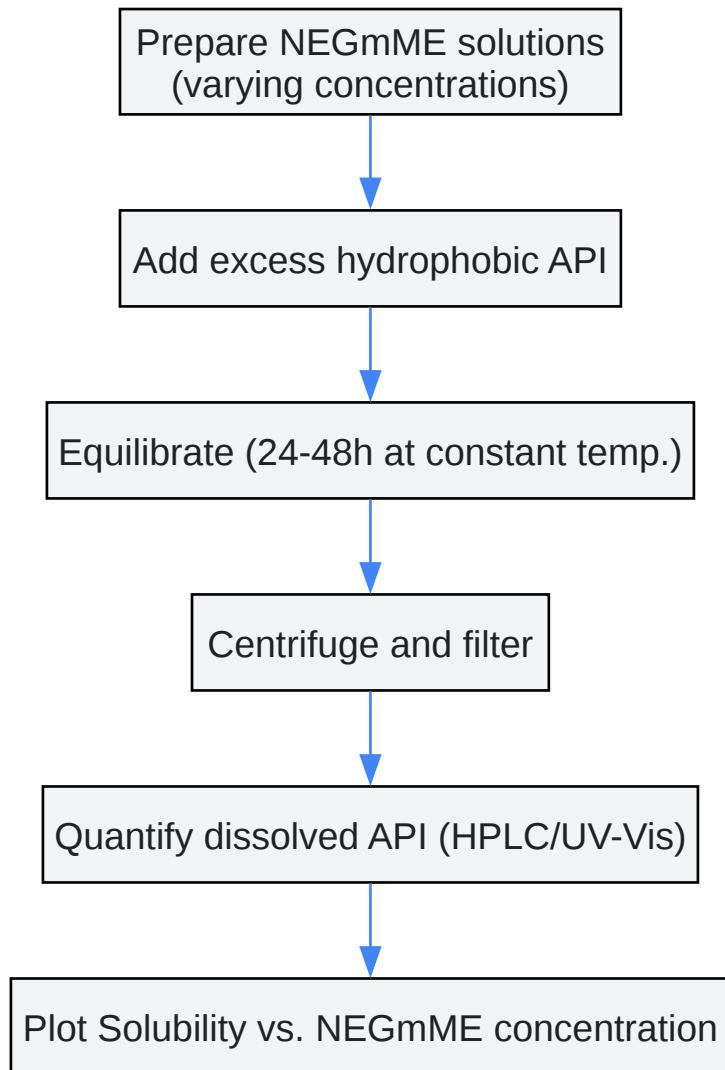
**Procedure:**

- Place a known amount of the drug-loaded formulation into a dialysis bag.
- Seal the dialysis bag and immerse it in a known volume of the release medium maintained at 37°C with constant agitation.
- At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
- Quantify the concentration of the released drug in the collected aliquots.
- Calculate the cumulative percentage of drug released over time.

## Visualizations

## Experimental Workflow for Solubility Enhancement

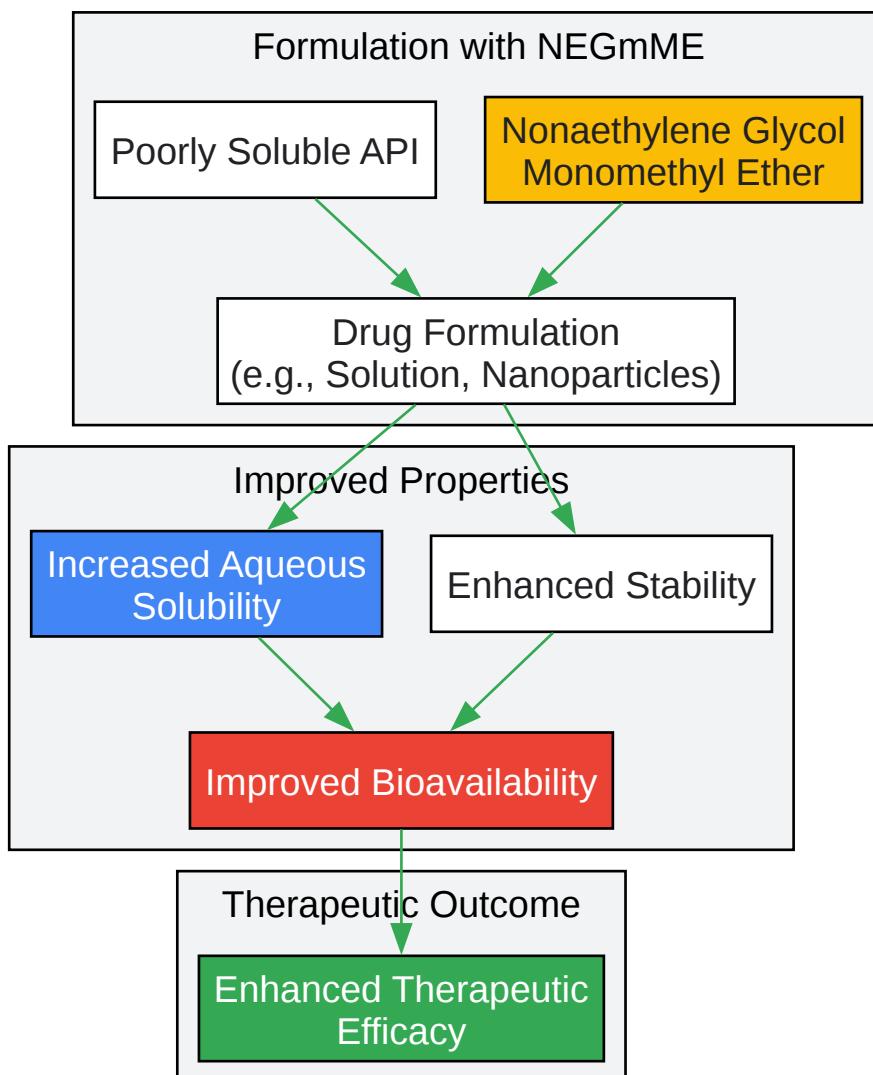
## Workflow for Solubility Enhancement

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Caption: Workflow for determining the equilibrium solubility of a drug.

## Logical Relationship of NEGmME in Drug Delivery

## Role of NEGmME in Enhancing Drug Delivery

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